Valemetostat - 1809336-39-7

Valemetostat

Catalog Number: EVT-285475
CAS Number: 1809336-39-7
Molecular Formula: C26H34ClN3O4
Molecular Weight: 488.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valemetostat tosylate (also known as DS-3201b or valematostat) is a novel, potent, and selective dual inhibitor of enhancer of zeste homolog 1 and 2 (EZH1/2) [, , , , , , , , , ]. It is an orally bioavailable small molecule [] that targets epigenetic regulations by inhibiting both EZH1 and EZH2 enzymes []. Valemetostat has demonstrated anti-tumor activity in preclinical studies against various hematological malignancies []. It received approval in Japan for the treatment of relapsed or refractory adult T-cell leukemia/lymphoma (ATLL) in 2022 [].

Tazemetostat (EPZ-6438, E7438)

    GSK126

    • Relevance: Similar to Valemetostat, GSK126 targets EZH2, but unlike Valemetostat, it does not inhibit EZH1 []. This difference is significant as dual inhibition of EZH1/2 by Valemetostat has been shown to be more effective in suppressing HTLV-1-infected cell proliferation and hyperimmune response in HTLV-1-associated myelopathy (HAM) compared to EZH2 selective inhibitors like GSK126 [].

    OR-S1

    • Relevance: OR-S1 shares a similar mechanism of action and target with Valemetostat, inhibiting both EZH1 and EZH2, leading to the suppression of HTLV-1-infected cell proliferation and the hyperimmune response in HAM []. These findings suggest that dual inhibition of EZH1/2 may be a promising therapeutic strategy for HAM.

    UNC1999

    • Relevance: Like Valemetostat, UNC1999 is a dual inhibitor of EZH1/2. The study using UNC1999 demonstrated its potential as a sensitizer for enhancing the antitumor effects of Valemetostat and Docetaxel in hepatocellular carcinoma (HCC) cell lines []. Dual inhibition of EZH1/2 with UNC1999 led to increased sensitivity of HCC cells to the combined treatment of Valemetostat and Docetaxel, indicating a synergistic effect [].

    Docetaxel

    • Relevance: While not structurally related to Valemetostat, Docetaxel was investigated in combination with Valemetostat for the treatment of hepatocellular carcinoma (HCC) []. The research aimed to explore the synergistic effects of combining Valemetostat with established chemotherapeutic agents like Docetaxel [].

    Itraconazole

    • Relevance: Itraconazole is not structurally similar to Valemetostat, but plays a crucial role in the pharmacokinetics of Valemetostat by acting as a strong inhibitor of CYP3A and P-gp []. Co-administration of Itraconazole with Valemetostat resulted in a significant increase in the peak concentration (Cmax) and area under the curve (AUC) of Valemetostat [].

    Fluconazole

    • Relevance: Similar to Itraconazole, Fluconazole is not structurally related to Valemetostat, but acts as a moderate inhibitor of CYP3A []. This interaction leads to an increase in the exposure of Valemetostat when administered together [].
    Source and Classification

    Valemetostat was developed by Daiichi Sankyo Company and is classified as an epigenetic drug due to its action on histone modification pathways. It falls under the category of dual inhibitors for enhancer of zeste homolog 1 and 2, which are critical in maintaining the repressive chromatin state in cancer cells .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of valemetostat involves several key steps that focus on creating a compound capable of selectively inhibiting enhancer of zeste homolog 1 and 2. The synthesis process typically includes:

    1. Starting Materials: The synthesis begins with readily available chemical precursors that contain suitable functional groups for further modification.
    2. Reactions: Key reactions include coupling reactions to form the core structure, followed by various modifications such as methylation or acylation to enhance bioactivity.
    3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to achieve the desired purity for biological testing.
    Molecular Structure Analysis

    Structure and Data

    Valemetostat's molecular structure is characterized by its ability to interact with the catalytic sites of enhancer of zeste homolog 1 and 2. The compound has a complex arrangement that allows for effective binding, thereby inhibiting their enzymatic functions.

    • Molecular Formula: C₁₈H₁₈N₄O₄
    • Molecular Weight: Approximately 354.36 g/mol
    • Structural Features: The structure includes multiple aromatic rings and functional groups that facilitate its interaction with target proteins.

    The structure-activity relationship studies have shown that modifications to specific parts of the molecule can significantly impact its potency and selectivity .

    Chemical Reactions Analysis

    Reactions and Technical Details

    Valemetostat primarily acts through competitive inhibition of enhancer of zeste homolog 1 and 2, which catalyze the trimethylation of lysine 27 on histone H3 (H3K27me3). The chemical reaction can be summarized as follows:

    H3K27 SAMEZH1 2H3K27me3+SAH\text{H3K27 SAM}\xrightarrow{\text{EZH1 2}}\text{H3K27me3}+\text{SAH}

    Where:

    • SAM = S-adenosylmethionine (the methyl donor)
    • SAH = S-adenosylhomocysteine (the byproduct)

    Valemetostat competes with S-adenosylmethionine for binding to enhancer of zeste homolog 1 and 2, thereby preventing the trimethylation reaction from occurring .

    Mechanism of Action

    Process and Data

    Valemetostat's mechanism involves several key processes:

    1. Inhibition of Histone Methylation: By blocking the activity of enhancer of zeste homolog 1 and 2, valemetostat reduces levels of H3K27me3, leading to a more open chromatin structure.
    2. Gene Expression Modulation: The reduction in H3K27me3 levels results in the reactivation of silenced genes involved in cell growth, apoptosis, and differentiation.
    3. Impact on Tumorigenesis: Studies have shown that valemetostat treatment leads to significant changes in gene expression profiles in cancer cells, correlating with clinical benefits observed in patients .

    This multi-faceted mechanism highlights valemetostat's potential as an effective therapeutic agent in cancers characterized by dysregulated histone methylation.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a solid crystalline form.
    • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.

    Chemical Properties

    • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
    • Reactivity: Primarily reacts with biological targets rather than undergoing significant non-specific chemical reactions.

    The pharmacokinetic profile indicates moderate absorption with peak plasma concentrations achieved within hours post-administration .

    Applications

    Scientific Uses

    Valemetostat is primarily explored for its applications in oncology:

    • Cancer Treatment: It is being evaluated in clinical trials for treating hematological malignancies such as adult T-cell leukemia and lymphomas.
    • Research Tool: Valemetostat serves as a valuable tool for studying epigenetic regulation mechanisms in cancer biology, providing insights into how histone modifications influence gene expression patterns.

    Current studies focus on understanding its efficacy in combination therapies, particularly with chemotherapeutic agents like irinotecan .

    Properties

    CAS Number

    1809336-39-7

    Product Name

    Valemetostat

    IUPAC Name

    (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

    Molecular Formula

    C26H34ClN3O4

    Molecular Weight

    488.0 g/mol

    InChI

    InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1

    InChI Key

    SSDRNUPMYCFXGM-ZZHSESOFSA-N

    SMILES

    CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C

    Solubility

    Soluble in DMSO

    Synonyms

    Valemetostat; DS-3201; DS 3201; DS3201; DS-3201b

    Canonical SMILES

    CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C

    Isomeric SMILES

    CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.